molecular formula C15H11NO5 B6400542 4-(4-Acetylphenyl)-2-nitrobenzoic acid CAS No. 1262005-94-6

4-(4-Acetylphenyl)-2-nitrobenzoic acid

Cat. No.: B6400542
CAS No.: 1262005-94-6
M. Wt: 285.25 g/mol
InChI Key: NKFPRAZVZFJGKF-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by a 4-acetylphenyl group attached to the benzoic acid backbone at the 2-nitro position. The acetyl group at the para position of the phenyl ring enhances its electron-withdrawing properties, influencing its reactivity and interactions with biological targets. Its synthesis typically involves multi-step reactions, including nitration, acetylation, and coupling reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

4-(4-acetylphenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15(18)19)14(8-12)16(20)21/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFPRAZVZFJGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689789
Record name 4'-Acetyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-94-6
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-acetyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262005-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Acetyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 4-acetylbenzoic acid to introduce the nitro group at the 2-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-(4-Aminophenyl)-2-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(4-Carboxyphenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(4-Acetylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-2-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-(4-Acetylphenyl)-2-nitrobenzoic acid with structurally and functionally related nitrobenzoic acid derivatives.

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Features Applications/Activity References
This compound 2-nitro, 4-(4-acetylphenyl) C₁₅H₁₁NO₅ High electron-withdrawing groups; potential enzyme inhibition or ligand activity. Pharmaceutical intermediates, catalysis .
4-Nitrobenzoic acid 4-nitro C₇H₅NO₄ Simple nitrobenzoic acid; strong acidity (pKa ~1.7). Lab reagent, precursor for dyes .
2-Methyl-4-nitrobenzoic acid 2-methyl, 4-nitro C₈H₇NO₄ Methyl group enhances lipophilicity; moderate solubility in polar solvents. Organic synthesis, agrochemicals .
4-Chloro-2-nitrobenzoic acid 2-nitro, 4-chloro C₇H₄ClNO₄ Chlorine substituent increases stability; used in coordination chemistry. Metal chelation, polymer synthesis .
4-(4-Carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic acid 2-nitro, sulfonyl bridge C₁₄H₈N₂O₁₀S Bifunctional sulfonyl linker; high thermal stability. Nanocatalysis, materials science .

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